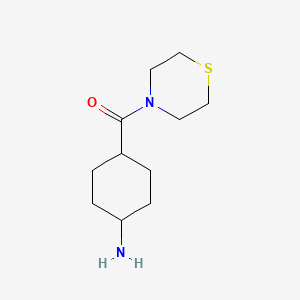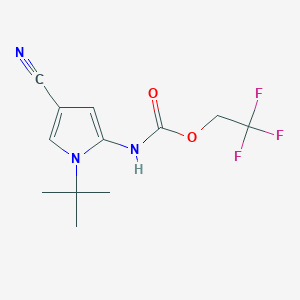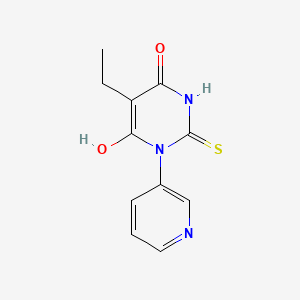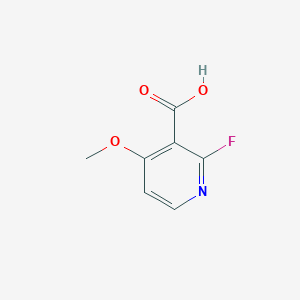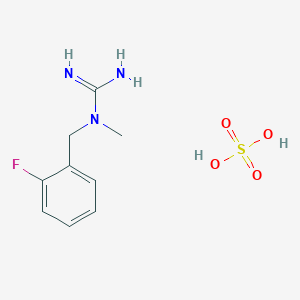
N-(2-fluorobenzyl)-N-methylguanidine sulfate
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-fluorobenzyl halide with N-methylguanidine. The halide (such as a chloride or bromide) on the benzyl group would serve as a good leaving group, allowing the nitrogen in the guanidine to attack and form a bond .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a fluorine atom at the 2 position of the ring, and a guanidine group attached to the benzene ring via a methylene (-CH2-) group .Chemical Reactions Analysis
As a guanidine derivative, this compound could participate in a variety of chemical reactions. Guanidines are known to be strong bases and nucleophiles, so they can participate in reactions such as acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a guanidine derivative, it would likely be a solid at room temperature and highly polar due to the presence of the guanidine group .Aplicaciones Científicas De Investigación
Drug Discovery and Development
Research into compounds similar to N-(2-fluorobenzyl)-N-methylguanidine sulfate has contributed significantly to drug discovery, particularly in the development of therapies for viral infections and cancer. For example, the synthesis and evaluation of various fluorobenzylguanidine analogs for targeting human norepinephrine transporter (hNET) have shown potential in imaging and therapy for neuroendocrine tumors (Zhang et al., 2013). Similarly, the development of fluorodopamine and fluorobenzylguanidine derivatives for PET imaging highlights their utility in diagnosing pheochromocytoma, a type of neuroendocrine tumor (Ilias et al., 2003).
Imaging Applications
Fluorobenzylguanidine derivatives have been investigated for their use in positron emission tomography (PET) and other imaging modalities to assess the function of the sympathetic nervous system and diagnose various conditions. For instance, studies on 6-[18F]-fluorodopamine (18F-DA) and its superiority over [131I]-metaiodobenzylguanidine (MIBG) in localizing metastatic pheochromocytoma showcase the potential of fluorine-labeled compounds in enhancing imaging techniques and diagnostic accuracy (Ilias et al., 2003).
Pharmacological and Biological Analysis
Research into compounds structurally related to N-(2-fluorobenzyl)-N-methylguanidine sulfate has also extended to the analysis of biological systems and mechanisms. For example, the study of sulfaguanidines and their inhibition on carbonic anhydrase isoforms provides insights into the biochemical pathways involved in diseases and potential therapeutic targets (Abdoli et al., 2023). This research is crucial for understanding the molecular basis of diseases and developing targeted treatments.
Mecanismo De Acción
Target of Action
N-(2-fluorobenzyl)-N-methylguanidine sulfate, also known as 25C-NBF, is a potent agonist of the 5-hydroxyindoleacetic acid (5-HT) receptor . The 5-HT receptor plays a crucial role in the transmission of signals in the brain and is involved in various physiological processes such as mood regulation, appetite, and sleep.
Biochemical Pathways
Upon binding to the 5-HT receptor, N-(2-fluorobenzyl)-N-methylguanidine sulfate influences several biochemical pathways. These include pathways related to neurotransmission, particularly those involving serotonin, a key neurotransmitter in the brain. The compound’s action on these pathways can lead to changes in mood, perception, and cognition .
Pharmacokinetics
The pharmacokinetics of N-(2-fluorobenzyl)-N-methylguanidine sulfate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is extensively metabolized in the liver, with a hepatic extraction ratio of 0.80 . It is transformed into 33 metabolites via processes such as hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of the compound is catalyzed by several enzymes, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 .
Result of Action
The action of N-(2-fluorobenzyl)-N-methylguanidine sulfate at the cellular level results in a range of effects. In studies conducted on rodents, the compound has shown addictive potential, with high conditioned place preference scores and stable self-administration observed . It also has neurotoxic potential, leading to reduced motor activity, abnormal motor coordination, and impaired recognition memory .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-1-methylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.H2O4S/c1-13(9(11)12)6-7-4-2-3-5-8(7)10;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYQRAJMTFDAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-N-methylguanidine sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440060.png)
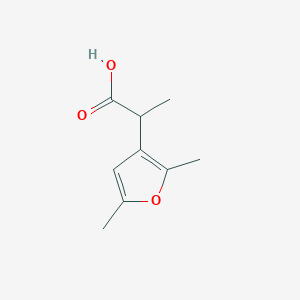
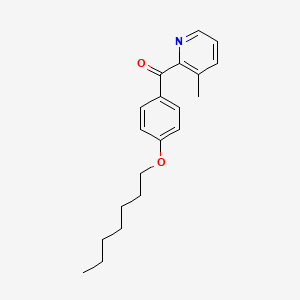
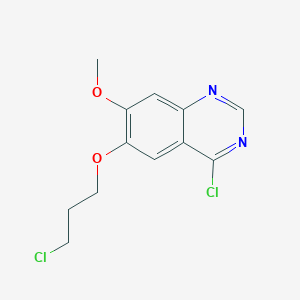
![3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1440067.png)
amino}acetic acid dihydrochloride](/img/structure/B1440069.png)
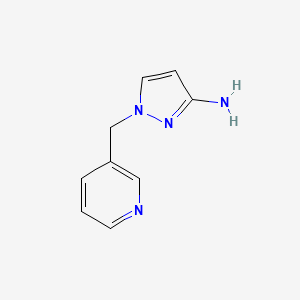
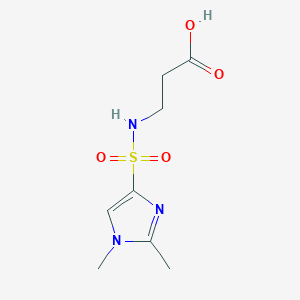
![4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1440072.png)
